A Multi-Technique Approach to the Structural Elucidation of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride
A Multi-Technique Approach to the Structural Elucidation of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride
A Senior Application Scientist's Guide for Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds, including analgesics, antihypertensives, and anticancer agents.[1] Its prevalence demands rigorous and unambiguous characterization of any new derivative intended for pharmaceutical development. This guide provides an in-depth, field-proven methodology for the complete structural elucidation of a specific derivative, 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride (C₁₀H₁₅N₂Cl) .
As drug development professionals, our primary goal is not merely to identify a compound but to understand its structure with absolute certainty. An error in structural assignment, such as misplacing a substituent or failing to recognize the correct salt form, can have catastrophic consequences on the interpretation of biological data, patentability, and patient safety.
This document eschews a simple checklist of procedures. Instead, it presents a logical, self-validating workflow that begins with foundational data and progressively builds a complete, three-dimensional picture of the molecule. We will explore the "why" behind each experimental choice, demonstrating how data from orthogonal analytical techniques—Mass Spectrometry, NMR Spectroscopy, Infrared Spectroscopy, and X-ray Crystallography—are woven together to build an unassailable structural argument.
The Elucidation Workflow: A Strategic Overview
Caption: A strategic workflow for structure elucidation.
Part 1: Foundational Analysis - The Molecular Blueprint
Before any complex spectroscopic analysis, we must establish the fundamental molecular formula. This is the bedrock of our investigation; all subsequent data must be consistent with it.
High-Resolution Mass Spectrometry (HRMS)
The first step is to acquire an accurate mass of the molecular ion. Electrospray Ionization (ESI) is the technique of choice for this polar, pre-salted compound, as it is a soft ionization method that typically yields the protonated molecule of the free base, [M+H]⁺.
Expected Result: The HRMS analysis should reveal an ion with a mass-to-charge ratio (m/z) corresponding to the formula C₁₀H₁₅N₂⁺. The exceptional mass accuracy of modern instruments (typically < 5 ppm) allows for the unambiguous determination of the elemental composition from the measured mass.
| Parameter | Expected Value |
| Molecular Formula (Free Base) | C₁₀H₁₄N₂ |
| Exact Mass (Free Base) | 162.1157 g/mol [2] |
| Formula of Cation | C₁₀H₁₅N₂⁺ |
| Calculated m/z for [M+H]⁺ | 163.1230 |
Degree of Unsaturation (DBE)
With a confirmed molecular formula (C₁₀H₁₄N₂ for the free base), we can calculate the Degree of Unsaturation (DBE), also known as the index of hydrogen deficiency. This value represents the total number of rings and/or multiple bonds in the structure.
Formula: DBE = C + 1 - (H/2) + (N/2) Calculation: DBE = 10 + 1 - (14/2) + (2/2) = 11 - 7 + 1 = 5
A DBE of 5 is highly suggestive of a substituted benzene ring (DBE=4) plus one additional ring (DBE=1), which is perfectly consistent with the proposed tetrahydroquinoline structure. This initial calculation provides a crucial constraint for our subsequent analysis.
Part 2: Spectroscopic Interrogation - Assembling the Framework
With the molecular formula in hand, we proceed to map out the functional groups and the connectivity of the atoms using a suite of spectroscopic techniques.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR provides a rapid survey of the functional groups present. For our hydrochloride salt, the spectrum is expected to be more complex than that of the free base, particularly in the N-H stretching region.
Key Expected Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~3200-3400 | N-H Stretch | Two distinct peaks for the primary amine (-NH₂) group.[3] |
| ~2400-2800 | R₃N⁺-H Stretch | A very broad, strong absorption characteristic of a tertiary amine salt. Its presence is a key indicator of the hydrochloride form.[4] |
| ~2850-2960 | C(sp³)-H Stretch | Aliphatic C-H bonds in the tetrahydro- portion of the ring. |
| ~3000-3100 | C(sp²)-H Stretch | Aromatic C-H bonds on the benzene ring. |
| ~1600, ~1500 | C=C Stretch | Aromatic ring skeletal vibrations. |
The observation of both primary amine and tertiary amine salt stretches provides strong evidence for the presence of both the -NH₂ group and the protonated N-methyl tertiary amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map
NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D experiments allows us to piece the structure together atom by atom.
The ¹H NMR spectrum maps out all the unique proton environments.
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Aromatic Region (~6.5-7.5 ppm): The substitution pattern (1, 7-disubstituted on the quinoline core) will give rise to three aromatic protons. Their coupling pattern (e.g., a doublet, a singlet, and a doublet of doublets) is diagnostic of their relative positions on the ring.
-
Aliphatic Region (~1.8-3.5 ppm): The three methylene groups (-CH₂-) of the tetrahydro- ring will appear here. Due to the rigid ring structure, these protons are diastereotopic and will likely appear as complex, overlapping multiplets.[5] The protons on the carbon adjacent to the nitrogen (C2) will be the most deshielded (~3.0-3.5 ppm).[4]
-
N-Methyl Signal (~3.0 ppm): A sharp singlet integrating to 3 protons, characteristic of the N-CH₃ group.
-
Exchangeable Protons (variable, broad): The two protons of the -NH₂ group and the single proton of the -N⁺H- group will appear as broad signals. Causality: Their chemical shift is concentration and solvent-dependent. Adding a drop of D₂O to the NMR tube will cause these signals to disappear due to rapid proton-deuterium exchange, confirming their identity as N-H protons.[4]
The ¹³C NMR spectrum reveals all unique carbon atoms. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are run to differentiate between CH, CH₂, and CH₃ groups.
-
Aromatic Carbons (~110-150 ppm): Six signals are expected, four for CH carbons and two for quaternary carbons.
-
Aliphatic Carbons (~20-60 ppm): Three signals for the CH₂ groups and one signal for the N-CH₃ carbon. Carbons directly attached to nitrogen appear in the 30-60 ppm range.[4]
| Experiment | Expected Result |
| ¹³C NMR (Broadband Decoupled) | 10 unique carbon signals. |
| DEPT-90 | Shows only CH signals (4 aromatic). |
| DEPT-135 | CH/CH₃ signals are positive; CH₂ signals are negative. |
This combined data must match the molecular formula: 4 aromatic CH, 2 aromatic C (quaternary), 3 aliphatic CH₂, and 1 N-CH₃.
2D NMR experiments reveal through-bond correlations, allowing us to definitively connect the structural fragments identified in the 1D spectra.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It will clearly show the connectivity pathway through the aliphatic portion of the molecule: H2 ↔ H3 ↔ H4 .
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It allows for the unambiguous assignment of every CH, CH₂, and CH₃ group.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the long-range (2-3 bond) C-H correlations that link the entire molecule together. It provides the definitive evidence for the placement of all substituents and the fusion of the rings.
Caption: Key HMBC correlations confirming the molecular structure.
Critical HMBC Correlations to Observe:
-
N-Methyl to Ring: A correlation from the N-CH₃ protons to carbon C2 and the quaternary carbon C8a confirms the methyl group is on the nitrogen within the ring.
-
Aliphatic to Aromatic: Correlations from the H4 protons to aromatic carbons C5 and C4a, and from H8a to C8, definitively prove the fusion of the aliphatic and aromatic rings.
-
Aromatic Substituent Placement: A correlation from the H8 proton to the C7 carbon (bearing the amine) and from the H6 proton to C7 would confirm the 7-amino substitution pattern.
Part 3: Final Confirmation and Verification
With a highly confident proposed structure from NMR, we use final techniques to corroborate our findings and, if possible, obtain the "gold standard" proof.
Mass Spectrometry (EI): Fragmentation Analysis
While ESI-MS is used for determining the molecular weight, Electron Ionization (EI) Mass Spectrometry is a "harder" technique that causes the molecule to fragment. The resulting fragmentation pattern is a fingerprint that can be predicted from the proposed structure.
Expected Fragmentation Pathways:
-
Loss of a Methyl Radical (M-15): Cleavage of the N-CH₃ bond is a common fragmentation pathway for N-methyl amines, leading to a strong peak at m/z 147.[6]
-
Retro-Diels-Alder (RDA) fragmentation: The tetrahydroquinoline ring can undergo RDA-type cleavage, although other pathways might dominate.
-
Loss of H• (M-1): A common feature in the mass spectra of tetrahydroquinolines.[6]
The observed fragmentation must be rationalizable from the structure derived from NMR. A mismatch would indicate an error and require re-evaluation of all data.
X-ray Crystallography: The Unambiguous Proof
Single-crystal X-ray crystallography is the ultimate arbiter of molecular structure in the solid state. If a suitable single crystal can be grown, this technique provides a complete 3D model of the molecule.
Why it is the Gold Standard:
-
Unambiguous Connectivity: It directly images the atomic positions, confirming the bonding framework without ambiguity.
-
Stereochemistry: If chiral centers were present, it would determine the relative and absolute stereochemistry.
-
Salt Confirmation: It definitively locates the chloride anion and the proton on the tertiary nitrogen, showing the specific hydrogen bonding interactions that stabilize the crystal lattice.[7][8]
Obtaining a high-quality crystal can be challenging and time-consuming, but the certainty it provides is invaluable, especially for regulatory submissions and patent filings.
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
-
Sample Prep: Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile/water (50:50).
-
Instrumentation: Utilize an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Acquisition: Infuse the sample at 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.
-
Analysis: Identify the [M+H]⁺ ion and use the instrument software to calculate the elemental composition based on the accurate mass measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Prep: Dissolve ~5-10 mg of the hydrochloride salt in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows observation of N-H protons, which would be exchanged in D₂O.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Acquisition:
-
¹H: Acquire with a standard pulse program.
-
¹³C & DEPT: Acquire with proton decoupling.
-
COSY, HSQC, HMBC: Utilize standard gradient-selected pulse programs. Optimize acquisition and processing parameters for the specific instrument.
-
-
Analysis: Process the data using appropriate software (e.g., MestReNova, TopSpin). Assign all signals based on chemical shifts, multiplicities, and 2D correlations.
Conclusion
The structural elucidation of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. By starting with the molecular formula from HRMS, identifying functional groups with IR, and meticulously mapping the atomic framework with a suite of 1D and 2D NMR experiments, a confident hypothesis can be built. This hypothesis is then validated through predictable fragmentation in mass spectrometry and, ultimately, can be proven with absolute certainty by X-ray crystallography. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing compounds in the demanding landscape of drug discovery and development.
References
-
PubChem. 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Methyl-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. [Link]
-
Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(4), 2649–2679. [Link]
-
PubChem. 1,2,3,4-Tetrahydroisoquinolin-7-amine. National Center for Biotechnology Information. [Link]
-
Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1-11. [Link]
-
Smith, D. P., et al. (2007). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education, 84(7), 1189. [Link]
-
Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of Organic Chemistry, 55(6), 972-978. [Link]
-
Yulia, R., et al. (2020). FTIR spectrum of quinoline derivative. ResearchGate. [Link]
-
MacLean, D. B., & Spenser, I. D. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(8), 1499-1505. [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
-
Dziurka, M., et al. (2018). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. Forensic Science International, 290, 209-217. [Link]
-
Li, S., et al. (2017). Crystal Structures, X-Ray Photoelectron Spectroscopy, Thermodynamic Stabilities, and Improved Solubilities of 2-Hydrochloride Salts of Vortioxetine. Journal of Pharmaceutical Sciences, 106(3), 776-784. [Link]
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine | C10H14N2 | CID 11217421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Crystal Structures, X-Ray Photoelectron Spectroscopy, Thermodynamic Stabilities, and Improved Solubilities of 2-Hydrochloride Salts of Vortioxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
